molecular formula C16H19FN2O3S B1682378 Tilmacoxib CAS No. 180200-68-4

Tilmacoxib

Cat. No. B1682378
M. Wt: 338.4 g/mol
InChI Key: MIMJSJSRRDZIPW-UHFFFAOYSA-N
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Description

Tilmacoxib, also known as JTE-522, is a COX-2 inhibitor . It has been found to be an effective chemopreventive agent against rat experimental liver fibrosis .


Molecular Structure Analysis

Tilmacoxib has the IUPAC name 4-(4-cyclohexyl-2-methyl-1,3-oxazol-5-yl)-2-fluorobenzenesulfonamide . Its molecular formula is C16H19FN2O3S, and it has a molar mass of 338.40 g/mol .

Scientific Research Applications

1. Application in Diabetes Mellitus Research

Tilmacoxib has been studied in the context of diabetes mellitus, particularly through animal models. These models have been crucial for understanding the disease's pathogenesis and for testing new treatments, including islet cell transplantation and preventative strategies (Rees & Alcolado, 2005).

2. Role in Polyphenol Flavonoid Research

Research has shown that Tilmacoxib, as a polyphenol antioxidant, plays a significant role in modulating cellular signal transduction pathways linked to oxidative stress, inflammation, apoptosis, and angiogenesis. This makes it a potential candidate for developing personalized medicines for various health issues (Akanda et al., 2019).

3. Immunization and Vaccine Development

Tilmacoxib has been involved in studies concerning immunization, particularly in the development of vaccines for diseases like HIV. It has been used in targeted iliac lymph node immunization methods to induce protective mucosal immunity against viral infections (Lehner et al., 1996).

4. Cancer Treatment and Research

In cancer research, Tilmacoxib has been explored for its potential in combination therapies, such as with vemurafenib for treating metastatic melanoma. The focus is on evaluating the coadministration of Tilmacoxib with tumor-infiltrating lymphocytes for better therapeutic outcomes (Deniger et al., 2016).

5. Studying the Impact on Cardiac Health

There is significant research on Tilmacoxib's effects on cardiac health, particularly in examining its cardiotoxicity and the protective effects of other substances against this toxicity. This includes studies on how Tilmacoxib-induced cardiotoxicity can be mitigated by compounds like Spirulina platensis (Ibrahim & Abdel-Daim, 2015).

Safety And Hazards

The safety data sheet for Tilmacoxib suggests that it may pose certain hazards, although specific details are not provided . As with any chemical, it’s important to handle Tilmacoxib with care, using appropriate personal protective equipment and following safety protocols.

properties

IUPAC Name

4-(4-cyclohexyl-2-methyl-1,3-oxazol-5-yl)-2-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O3S/c1-10-19-15(11-5-3-2-4-6-11)16(22-10)12-7-8-14(13(17)9-12)23(18,20)21/h7-9,11H,2-6H2,1H3,(H2,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMJSJSRRDZIPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(O1)C2=CC(=C(C=C2)S(=O)(=O)N)F)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0057671
Record name Tilmacoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tilmacoxib

CAS RN

180200-68-4
Record name Tilmacoxib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180200-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tilmacoxib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180200684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tilmacoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TILMACOXIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6VI5P84SX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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